8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(Butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. One common approach is through the N-alkylation of a purine derivative with the appropriate halide, followed by amination and subsequent alkylation. The conditions often require the use of bases like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would follow a similar synthetic route but scaled up for larger yields. This involves optimizing reaction conditions for cost-efficiency and safety, possibly employing continuous flow chemistry techniques to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: Using agents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents like sodium borohydride or lithium aluminium hydride.
Substitution: Employing nucleophilic or electrophilic reagents.
Common Reagents and Conditions Used:
For oxidation: Hydrogen peroxide in an acidic medium.
For reduction: Sodium borohydride in methanol.
For substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The products vary depending on the reaction; for example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
In Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. In Biology: It may act as a ligand in studying enzyme interactions or receptor bindings. In Medicine: Potentially useful in drug design, particularly for targeting specific proteins or enzymes. In Industry: Could be used in the production of fine chemicals or as a starting material in the synthesis of more specialized compounds.
Mechanism of Action
This compound exerts its effects by interacting with various molecular targets. It may inhibit certain enzymes by mimicking the natural substrate or act on specific receptors. The pathways involved could include signal transduction cascades or direct enzymatic inhibition.
Comparison with Similar Compounds
Similar Compounds:
1,3-Dimethylxanthine (Theophylline)
7-(3-Phenylpropyl)-1,3-dimethylxanthine
Uniqueness: The introduction of a butylamino group in 8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione confers unique properties, such as enhanced solubility or altered binding affinity to specific targets. This sets it apart from other similar compounds in its class, providing distinct advantages in its applications.
Properties
IUPAC Name |
8-(butylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-4-5-13-21-19-22-17-16(18(26)24(3)20(27)23(17)2)25(19)14-9-12-15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVWNRPIELWZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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